molecular formula C18H16N4S B511740 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 379238-85-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B511740
CAS No.: 379238-85-4
M. Wt: 320.4g/mol
InChI Key: SVPTYFQAPONVFM-UHFFFAOYSA-N
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Description

The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine” is a complex organic molecule that contains several interesting structural features. It includes a pyrazole ring (a five-membered ring with two nitrogen atoms), a thieno[2,3-d]pyrimidine moiety (a fused ring system containing a thiophene and a pyrimidine ring), and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the phenyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole ring might participate in reactions involving the nitrogen atoms, and the phenyl group might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the heterocyclic rings and the phenyl group could affect these properties .

Mechanism of Action

Target of Action

It has been used in the synthesis of new metal–organic frameworks (mofs) .

Mode of Action

It is known to be used as a linker in the synthesis of MOFs , suggesting it may interact with its targets through coordination bonds.

Biochemical Pathways

Its use in the synthesis of mofs suggests it may play a role in the formation of these structures .

Result of Action

Its role in the synthesis of MOFs suggests it may contribute to the formation of these structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of MOFs using this compound was performed in a solvent-mixture of dimethylformamide/water and acetonitrile/water . This suggests that the solvent environment can influence the compound’s action and the resulting MOF structures.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-16-15(14-7-5-4-6-8-14)13(3)23-18(16)20-10-19-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPTYFQAPONVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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